3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C8H11BrN2OS and a molecular weight of 263.15 g/mol This compound is notable for its unique structure, which includes an amino group, a bromine atom, and a methylsulfanyl ethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. . Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-methylbenzoate
- 3-Amino-5-bromopyridine-2-carboxamide
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C8H11BrN2OS |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-methylsulfanylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
NPLWFIQLCHZDLH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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